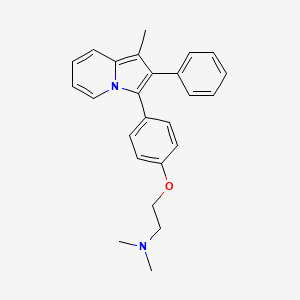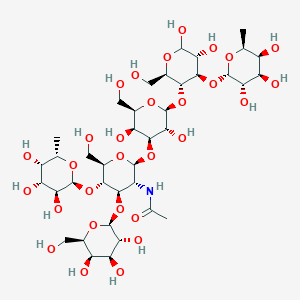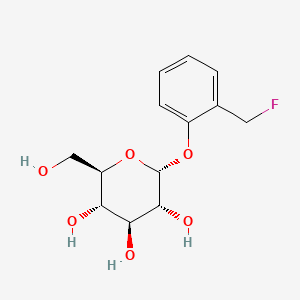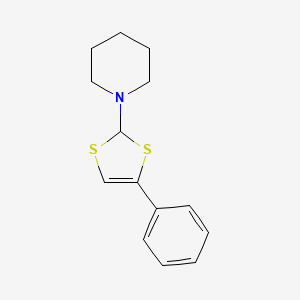
C.I. Direct Brown 25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Direct Brown 25, also known as C.I. Direct Brown 25, is a synthetic dye belonging to the class of direct dyes. These dyes are known for their ability to directly adhere to cellulosic fibers such as cotton, rayon, and paper without the need for a mordant. Direct Brown 25 is widely used in the textile industry due to its strong affinity for cellulosic materials and its ability to produce a range of brown shades .
Preparation Methods
The synthesis of Direct Brown 25 involves several steps, starting with the nitration of 4-(4-aminophenyl)benzenamine. This intermediate is then coupled with 2-hydroxybenzoic acid, followed by further coupling with 5-aminonaphthalene-2-sulfonic acid and 8-aminonaphthalene-2-sulfonic acid. The final product is obtained by diazotization and coupling with C.I. Basic Brown . Industrial production methods typically involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the dye .
Chemical Reactions Analysis
Direct Brown 25 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under acidic or basic conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, resulting in the formation of aromatic amines.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Direct Brown 25 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques to study chemical reactions and properties.
Biology: Employed as a biological stain to visualize cellular components and structures under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Mechanism of Action
The mechanism of action of Direct Brown 25 involves its interaction with cellulosic fibers through hydrogen bonding and van der Waals forces. The dye molecules align themselves along the cellulose chains, allowing for efficient absorption and strong adherence to the fibers. This results in uniform and consistent coloration of the materials .
Comparison with Similar Compounds
Direct Brown 25 can be compared with other direct dyes such as Direct Blue 1, Direct Orange 25, and Direct Red 81. These dyes share similar properties, including their ability to directly adhere to cellulosic fibers and their solubility in water. Direct Brown 25 is unique in its ability to produce a range of brown shades, making it particularly valuable for specific applications in the textile industry .
Similar compounds include:
- Direct Blue 1
- Direct Orange 25
- Direct Red 81
Direct Brown 25 stands out due to its specific color properties and its versatility in various industrial and research applications.
Properties
CAS No. |
33363-87-0 |
|---|---|
Molecular Formula |
C47H34N14Na2O6S |
Molecular Weight |
968.9 g/mol |
IUPAC Name |
disodium;5-[[4-[4-[[4-[[3,4-diamino-2-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-2-sulfonatonaphthalen-1-yl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C47H36N14O6S.2Na/c48-28-12-19-39(38(50)22-28)57-55-31-4-3-5-32(23-31)56-61-46-40(20-18-37(49)44(46)51)58-59-41-25-43(68(65,66)67)45(35-7-2-1-6-34(35)41)60-53-30-15-10-27(11-16-30)26-8-13-29(14-9-26)52-54-33-17-21-42(62)36(24-33)47(63)64;;/h1-25,62H,48-51H2,(H,63,64)(H,65,66,67);;/q;2*+1/p-2 |
InChI Key |
LYLOTUQQMDFHHJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C(=C(C=C6)N)N)N=NC7=CC=CC(=C7)N=NC8=C(C=C(C=C8)N)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


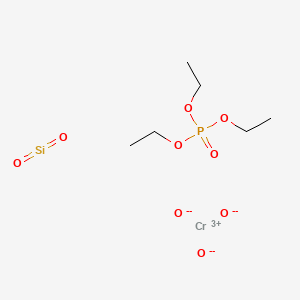

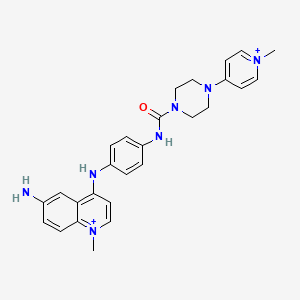

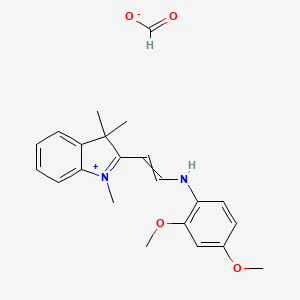

![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)
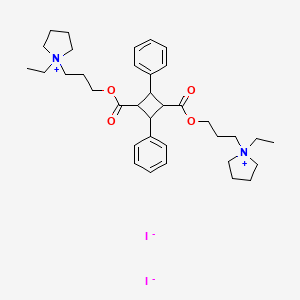

![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)
